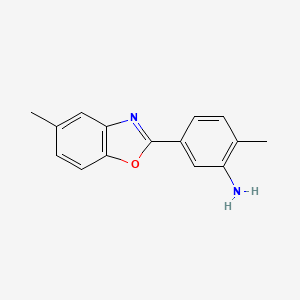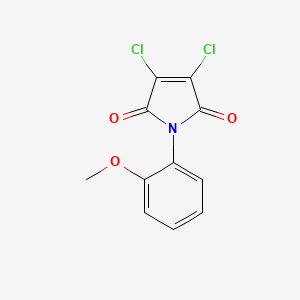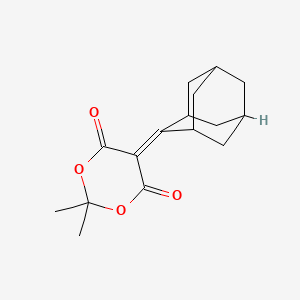
Methyl 3-(4-chlorophenyl)-3-oxopropanoate
概要
説明
“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” is a chemical compound with the molecular formula C10H11ClO2. It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of metal complexes from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were obtained . Another study reported the transformation of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate into N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide by the reaction with amines and amino acid esters .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has been characterized using various techniques. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C .Physical And Chemical Properties Analysis
“Methyl 3-(4-chlorophenyl)-3-oxopropanoate” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a flash point of 119.8±15.8 °C. It also has a molar refractivity of 51.7±0.3 cm3, and a molar volume of 170.7±3.0 cm3 .科学的研究の応用
Anticancer Activity
- Novel metal complexes derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promising anticancer activities. These complexes were tested for their inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293), suggesting their potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Synthesis of Heterocycles
- Methyl 3-cyclopropyl-3-oxopropanoate has been utilized in the synthesis of heterocycles with a cyclopropyl substituent, demonstrating its versatility as a reagent in creating structurally diverse compounds (Pokhodylo et al., 2010).
HDAC Inhibitors
- A series of compounds based on Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, modified to act as potent HDAC inhibitors, selectively inhibited the proliferation of colon cancer cells. This selective action against cancer cells, without affecting non-cancerous cells, underlines the compound's potential in targeted cancer therapy (Rayes et al., 2020).
Catalytic Applications
- Zinc(II) oxide has been demonstrated as an efficient catalyst for the selective transesterification of β-ketoesters, including Methyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate. This application underscores the compound's utility in facilitating chemical reactions with good to excellent yields (Pericas et al., 2008).
Antimicrobial and Antiproliferative Assays
- Research has also delved into the synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates, based on the structure of Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, as potential HDAC inhibitors. These compounds showed promising activity against HeLa cells, highlighting their potential in cancer treatment (El-Rayes et al., 2019).
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to interact with various biological targets .
Mode of Action
Indole derivatives have been reported to interact with their targets, leading to various changes in cellular processes .
Biochemical Pathways
Indole derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
特性
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOJEDRCKVDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967631 | |
| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
CAS RN |
53101-00-1, 22027-53-8 | |
| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-chlorobenzoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


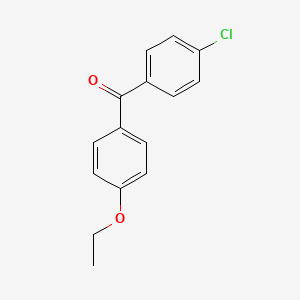
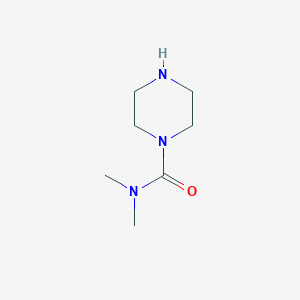

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
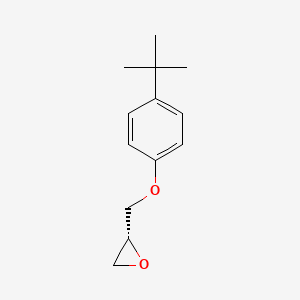
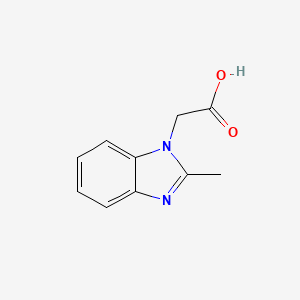
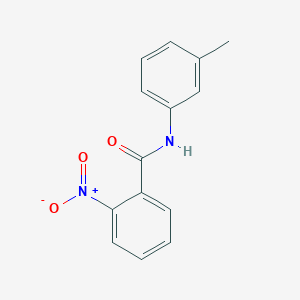
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
